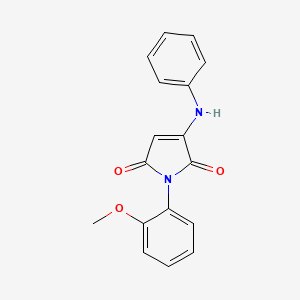

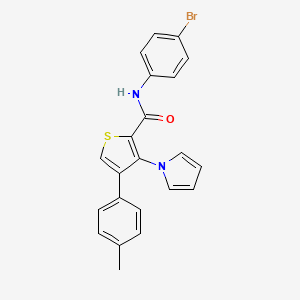

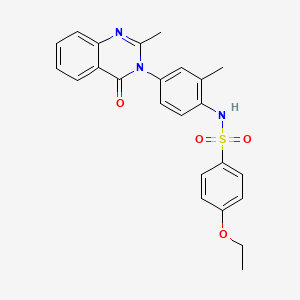

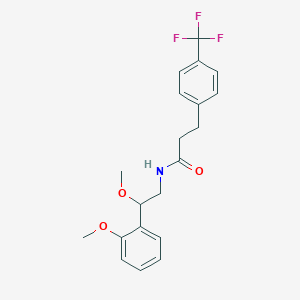

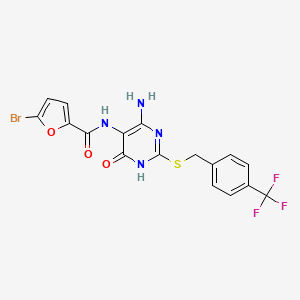

N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Organic Chemistry

Synthesis of Heterocyclic Compounds : This compound's structural components facilitate the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates are synthesized through reactions involving thiophene derivatives, yielding a range of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Additionally, lithiated thiophenecarboxamides undergo dearomatising cyclisation to form pyrrolinones and azepinones, showcasing the versatility in synthesizing cyclic compounds (Clayden et al., 2004).

Catalysis and Chemical Reactions : The compound also plays a role in catalytic processes and chemical reactions. For example, the thermal decarbonylation of related carboxylates leads to the formation of novel benzoxazine derivatives, indicating its utility in facilitating complex organic transformations (Lisowskaya et al., 2006).

Materials Science and Polymer Chemistry

Conducting Polymers and Electrochemistry : Its derivatives are utilized in the synthesis and electropolymerization of conducting polymers. These polymers exhibit potential in electronic applications due to their reversible doping properties and stability under oxidizing conditions (Hao et al., 2007). Furthermore, new thiophene derivatives have been developed as photostabilizers for poly(vinyl chloride), enhancing the material's resistance to UV-induced degradation, which is crucial for extending the lifespan of PVC products (Balakit et al., 2015).

Pharmacological and Biological Applications

Antimicrobial and Antimalarial Properties : Although the request specified to exclude drug usage and dosage information, it's worth noting that related research has identified potential antimicrobial and antimalarial properties within the chemical family of this compound. For example, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, suggesting potential applications in developing antimalarial therapies (Banerjee et al., 2011).

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2OS/c1-15-4-6-16(7-5-15)19-14-27-21(20(19)25-12-2-3-13-25)22(26)24-18-10-8-17(23)9-11-18/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZCZCVGDQINRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)

![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)